1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Description
This compound features a piperidin-4-yl core substituted at the 1-position with a 5-methylpyrimidin-2-yl group and at the 3-position with a phenyl-imidazolidine-2,4-dione moiety.
Properties
IUPAC Name |
1-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-11-20-18(21-12-14)22-9-7-15(8-10-22)23-13-17(25)24(19(23)26)16-5-3-2-4-6-16/h2-6,11-12,15H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANMNNWGOZJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine and Imidazolidine-Dione Cores
The compound shares structural motifs with several derivatives reported in the literature, differing primarily in substituents on the piperidine and imidazolidine-dione moieties. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
- Aromatic vs. Aliphatic Substituents : The target compound’s 5-methylpyrimidin-2-yl group contrasts with the acyl or benzyl groups in analogs (e.g., BJ47224, DMPI). Pyrimidine’s nitrogen atoms may enhance binding to enzymes like kinases or dihydrofolate reductase (DHFR) through hydrogen bonding .
- Impact of Halogens: Compounds like rac-1aa incorporate halogens (Cl, CF₃), which improve metabolic stability but may increase toxicity.
- Biological Activity : DMPI and CDFII exhibit antibacterial synergy, suggesting piperidine derivatives can modulate antibiotic efficacy. The target compound’s pyrimidine group may shift its mechanism toward kinase inhibition or nucleic acid synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
